Cas no 1805491-72-8 (Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate)

Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate
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- インチ: 1S/C14H16ClNO2/c1-3-10-5-12(8-15)11(6-13(10)9-16)7-14(17)18-4-2/h5-6H,3-4,7-8H2,1-2H3
- InChIKey: HDKHNCYQQLPHMB-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=C(C(C#N)=CC=1CC(=O)OCC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 323
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010003036-1g |
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate |
1805491-72-8 | 97% | 1g |
1,475.10 USD | 2021-07-06 | |
Alichem | A010003036-250mg |
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate |
1805491-72-8 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010003036-500mg |
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate |
1805491-72-8 | 97% | 500mg |
798.70 USD | 2021-07-06 |
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetateに関する追加情報
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate: A Comprehensive Overview
Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate, identified by the CAS No. 1805491-72-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a cyano group, a chloromethyl group, and an ethyl group, all connected to an acetate ester moiety. The combination of these functional groups makes it a versatile molecule with intriguing chemical properties.
The cyano group in the structure of Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate plays a crucial role in determining its reactivity and stability. Cyanide groups are known for their ability to participate in nucleophilic substitutions and can act as electron-withdrawing groups, influencing the electronic environment of the molecule. Recent studies have highlighted the importance of such groups in enhancing the bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug delivery systems.
The chloromethyl group introduces additional functionality to the molecule. Chlorine atoms are highly electronegative, and their presence can significantly alter the physical and chemical properties of the compound. In particular, chloromethyl groups are known to improve lipophilicity, which is essential for the absorption and distribution of drugs within biological systems. This feature has led researchers to explore its potential in developing new drug candidates with improved pharmacokinetic profiles.
The phenyl ring serves as the central framework of Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate, providing structural stability and facilitating interactions with other molecules. Substitution patterns on the phenyl ring are critical in determining the compound's reactivity and selectivity. The specific substitution pattern in this compound—cyano at position 5, chloromethyl at position 2, and ethyl at position 4—creates a unique electronic environment that can be exploited in various chemical reactions.
Recent advancements in synthetic chemistry have enabled the precise control of such substitution patterns, leading to more efficient synthesis routes for Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate. These methods often involve multi-step reactions, including nucleophilic aromatic substitutions and esterifications, which are optimized to achieve high yields and purity. The development of these synthetic strategies has been driven by the increasing demand for complex organic molecules in pharmaceutical research.
In terms of applications, Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate has shown promise in several areas. Its ability to act as an intermediate in organic synthesis makes it valuable for constructing more complex molecules with specific biological activities. For instance, it can serve as a building block for synthesizing bioactive compounds with potential anti-inflammatory or anticancer properties.
Moreover, the ester moiety in this compound contributes to its solubility and stability under various conditions. Ester groups are commonly used in pharmaceuticals due to their ability to enhance drug delivery and reduce toxicity. Recent research has focused on leveraging such properties to develop targeted drug delivery systems that improve therapeutic outcomes while minimizing side effects.
The combination of these features positions Ethyl 2-chloromethyl-5-cyano-4-ethylphenylacetate as a versatile tool in modern organic chemistry. Its structural complexity and functional diversity make it an attractive candidate for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing chemical science.
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